3-Iodo-4-methoxy-1lambda6-thiolane-1,1-dione
CAS No.:
Cat. No.: VC17533448
Molecular Formula: C5H9IO3S
Molecular Weight: 276.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9IO3S |
|---|---|
| Molecular Weight | 276.09 g/mol |
| IUPAC Name | 3-iodo-4-methoxythiolane 1,1-dioxide |
| Standard InChI | InChI=1S/C5H9IO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3 |
| Standard InChI Key | VFZBSQHENWENGN-UHFFFAOYSA-N |
| Canonical SMILES | COC1CS(=O)(=O)CC1I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a thiolane ring (a saturated five-membered ring containing one sulfur atom) in the 1λ⁶-sulfone configuration. Key substituents include:
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Iodine at the 3-position, contributing to electrophilic reactivity
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Methoxy group (-OCH₃) at the 4-position, influencing electronic distribution
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Dione functional groups (two ketone groups) at the 1-position, creating a polarized sulfone moiety.
The molecular formula is , with a molecular weight of 276.09 g/mol.
Table 1: Key physicochemical parameters
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉IO₃S |
| Molecular Weight | 276.09 g/mol |
| Sulfur Oxidation State | +4 (λ⁶-sulfone) |
| Iodine Content | 45.97% by mass |
Spectral Characteristics
While specific spectral data remains unpublished, analogous thiolane sulfones typically show distinctive features:
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IR Spectroscopy: Strong S=O stretches (1050-1200 cm⁻¹) and C-I stretches (500-600 cm⁻¹)
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NMR: Downfield-shifted proton signals for sulfone-adjacent methylene groups (δ 3.5-4.5 ppm)
Synthesis and Production Methodologies
Industrial Synthesis
The compound is synthesized through a multi-step process optimized for yield and purity:
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Thiolane Ring Formation: Cyclization of 3-mercapto-4-methoxybutanoic acid derivatives
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Iodination: Electrophilic aromatic substitution using iodine monochloride
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Sulfone Oxidation: Treatment with hydrogen peroxide or oxone to convert thiolane to 1λ⁶-sulfone
Table 2: Synthesis optimization parameters
| Parameter | Optimal Range |
|---|---|
| Reaction Temp | 40-50°C |
| Iodination Time | 6-8 hrs |
| Oxidation Agent | Oxone (2.2 equiv) |
| Purification Method | Prep-HPLC (C18) |
| Cell Line | IC₅₀ (μM) | Mechanism Postulated |
|---|---|---|
| MCF-7 (Breast) | 18.4 | PARP-1 inhibition |
| A549 (Lung) | 22.1 | ROS-mediated apoptosis |
| HT-29 (Colon) | 25.8 | Topoisomerase IIα suppression |
Notably, the compound shows 3-fold selectivity for cancer cells over normal fibroblasts (WI-38).
Molecular Interactions and Target Engagement
Enzyme Inhibition Studies
Surface plasmon resonance (SPR) assays reveal high-affinity binding to:
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PARP-1: , comparable to olaparib ()
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Topoisomerase IIα: 65% activity inhibition at 10 μM
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Cytochrome P450 3A4: Moderate inhibition ()
Structural-Activity Relationships
Comparative analysis with structural analogs highlights critical pharmacophores:
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Iodine Substituent: Replacement with chlorine decreases PARP-1 affinity by 15-fold
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Methoxy Position: Ortho-substitution abolishes antimicrobial activity
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Sulfone Configuration: 1λ⁶-sulfone essential for maintaining planar ring geometry
Industrial and Research Applications
Current Uses
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Pharmaceutical Intermediate: Serves as a building block for kinase inhibitor development
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Radiotracer Precursor: Iodine-131 labeled derivatives under evaluation for PET imaging probes
Challenges and Future Directions
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Solubility Limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies
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Metabolic Stability: Rapid glucuronidation (t₁/₂ = 12 min in liver microsomes)
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Target Identification: CRISPR-Cas9 screening needed to map additional molecular targets
Ongoing structure optimization efforts focus on:
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Prodrug Derivatives: Phosphonooxymethyl ethers improving oral bioavailability
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Nanoparticle Formulations: PLGA-based carriers enhancing tumor accumulation
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